molecular formula C12H12BrN3O2 B1421309 Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate CAS No. 1150164-72-9

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate

Cat. No.: B1421309
CAS No.: 1150164-72-9
M. Wt: 310.15 g/mol
InChI Key: JIUZGPCDKSXHBZ-UHFFFAOYSA-N
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Description

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a pyrazole ring, which is further esterified with an ethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromopyridine.

    Pyrazole Formation: The brominated pyridine is then reacted with a suitable hydrazine derivative to form the pyrazole ring.

    Esterification: The resulting pyrazole derivative is esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Typical conditions involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.

Major Products

    Substitution Reactions: Substituted pyrazole derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced pyrazole derivatives.

    Ester Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The unique structural features of this compound make it useful in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine and pyrazole moieties can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate: Similar in structure but contains a piperidine ring instead of a pyrazole ring.

    Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Contains a pyrimidine ring and is used for its anti-fibrotic activity.

    Indole Derivatives: Compounds like (E)-ethyl 4-((1H-indol-3-yl)diazenyl)benzoate, which have diverse biological activities.

Uniqueness

Ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate is unique due to the combination of its bromopyridine and pyrazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

ethyl 1-(5-bromopyridin-2-yl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-3-18-12(17)10-7-15-16(8(10)2)11-5-4-9(13)6-14-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUZGPCDKSXHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674954
Record name Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-72-9
Record name Ethyl 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Next, 5-bromopyridin-2-ylhydrazine (25.3 g) and ethyl 2-ethoxymethyleneacetoacetate (25.1 g) prepared according to a method described in J. Chem. Soc. Perkin trans. I, 1875 (1988), were added to a mixed solvent of 1N hydrochloric acid aqueous solution (320 ml) and ethanol (370 ml), stirred at reflux temperature for 4.5 hours and the solvent was evaporated in vacuo. Water was added to the residue, the precipitated solid was washed with water and recrystallized from a mixed solvent of ethyl acetate and n-hexane to give 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (30.6 g) as a pale yellow solid.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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